2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring with a carbonitrile group at the third position and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the cyclocondensation of cyanoacetic ester with ammonium acetate and 4-hydroxy-4-methyl-2-pentanone . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. For instance, its cytotoxic activity is attributed to its ability to interfere with cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 4,4,6-Trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile
- 4-(2-Chlorophenyl)-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness
2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a carbonitrile and a ketone group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C6H6N2O |
---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
6-oxo-2,3-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c7-4-5-2-1-3-8-6(5)9/h2H,1,3H2,(H,8,9) |
InChI Key |
OXEYZLCPHDOYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(=C1)C#N |
Origin of Product |
United States |
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